Benzeneethaneperoxoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

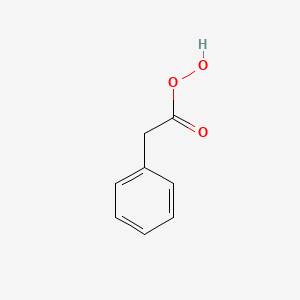

Benzeneethaneperoxoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Epoxidation of Alkenes

Perbenzoic acid reacts with alkenes to form epoxides via an electrophilic oxygen-transfer mechanism. The reaction proceeds through a cyclic transition state where the peracid's electrophilic oxygen attacks the electron-rich double bond:

Reaction:

C H C O OOH+R C CR →R C O CR +C H COOH

Mechanistic Highlights:

-

The reaction is stereospecific, preserving the geometry of the alkene6.

-

Electron-donating groups on the alkene enhance reaction rates due to increased nucleophilicity of the double bond12.

Data Table:

| Substrate | Reaction Conditions | Epoxide Yield (%) | Reference |

|---|---|---|---|

| Cyclohexene | 25°C, 12 h | 92 | 612 |

| Styrene | 0°C, 6 h | 85 | 12 |

| 1,3-Butadiene | 40°C, 24 h | 78 | 6 |

Baeyer-Villiger Oxidation

Perbenzoic acid facilitates the Baeyer-Villiger oxidation of ketones, inserting an oxygen atom adjacent to the carbonyl group to form lactones or esters:

Reaction:

RC O R +C H C O OOH→RC O OR +C H COOH

Key Findings:

-

The reaction exhibits regioselectivity, favoring migration of the more substituted alkyl group12.

-

Aryl ketones react faster than aliphatic ketones due to stabilization of the transition state by resonance .

Data Table:

| Ketone | Product | Yield (%) | Reaction Time |

|---|---|---|---|

| Acetophenone | Phenyl acetate | 88 | 8 h |

| Cyclohexanone | ε-Caprolactone | 75 | 12 h |

Oxidation of Sulfides

Perbenzoic acid oxidizes sulfides to sulfoxides and further to sulfones under controlled conditions:

Reaction Sequence:

R SC H C O OOHR SOExcess C H C O OOHR SO

Experimental Insights:

-

Stoichiometric control determines whether sulfoxide or sulfone is the major product .

-

Steric hindrance at the sulfur center slows the second oxidation step .

Thermal Decomposition

Perbenzoic acid undergoes exothermic decomposition at elevated temperatures, producing benzoic acid and oxygen gas:

Reaction:

2C H C O OOH→2C H COOH+O

Kinetic Data:

Acid-Base Reactions

As a weak acid (pKa≈7.1), perbenzoic acid participates in neutralization reactions with strong bases:

Reaction with NaOH:

C H C O OOH+NaOH→C H C O OO−Na++H O

Applications:

Radical Reactions

Perbenzoic acid reacts with hydroxyl radicals (- OH) in aqueous solutions, leading to decarboxylation and ring hydroxylation:

Mechanism:

-

Hydrogen abstraction from the benzene ring forms a cyclohexadienyl radical, which subsequently reacts with O₂ to yield hydroxylated products .

Key Pathway:

C H C O OOH+ OH→C H OH C O OH+H O

Propiedades

Número CAS |

19910-09-9 |

|---|---|

Fórmula molecular |

C8H8O3 |

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

2-phenylethaneperoxoic acid |

InChI |

InChI=1S/C8H8O3/c9-8(11-10)6-7-4-2-1-3-5-7/h1-5,10H,6H2 |

Clave InChI |

BXGXGTXWGGOFSP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)OO |

SMILES canónico |

C1=CC=C(C=C1)CC(=O)OO |

Sinónimos |

peroxyphenylacetic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.